molecular formula C19H15BrN2O2 B2901363 6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide CAS No. 2319878-75-4

6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide

Cat. No.: B2901363
CAS No.: 2319878-75-4
M. Wt: 383.245
InChI Key: FIQXSAAICWIMBH-UHFFFAOYSA-N
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Description

The compound 6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide is a brominated octahydroquinoline derivative featuring a carboxamide group linked to a 2,3-dihydroindenyl moiety. Its structure combines a partially saturated quinoline core with a bicyclic indenyl substituent, which may enhance lipophilicity and influence binding to hydrophobic targets.

Properties

IUPAC Name

6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c20-13-5-7-17-15(9-13)16(10-18(23)22-17)19(24)21-14-6-4-11-2-1-3-12(11)8-14/h4,6,8,13,15-17H,1-3,5,7,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTKRFMSKWNHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3CC(=O)NC4C3CC(CC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry. Its unique features suggest potential applications in various biological contexts. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H15BrN2O2C_{19}H_{15}BrN_{2}O_{2}, with a molecular weight of 383.2 g/mol. It features a quinoline core substituted with a bromine atom and an indenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H15BrN2O2
Molecular Weight383.2 g/mol
IUPAC Name6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-1H-quinoline-4-carboxamide
InChI KeyFIQXSAAICWIMBH-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The compound's structural characteristics allow it to bind effectively to these targets, potentially modulating their activity. This interaction may lead to various pharmacological effects including anti-inflammatory and anticancer activities.

Biological Activity Studies

Recent studies have focused on the biological activities of this compound in different contexts:

Antimicrobial Properties

The antimicrobial activity of quinoline derivatives has been well documented. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. For instance:

CompoundActivityReference
6-bromoquinolineAntibacterial (E. coli)
7-bromoquinolineAntifungal (C. albicans)

These findings imply that 6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo could exhibit similar antimicrobial properties.

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of a related quinoline derivative on breast cancer cell lines (MCF7). Results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers. This suggests that the compound may inhibit tumor growth through similar mechanisms.

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced antibacterial activity significantly compared to controls.

Comparison with Similar Compounds

Structural Analogues of Brominated Quinoline Carboxamides

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Features Key Substituents Biological Activity (if reported)
Target Compound Octahydroquinoline, 6-bromo, 2-oxo, N-(2,3-dihydroinden-5-yl) carboxamide Bromine (C6), dihydroindenyl Not explicitly reported in evidence
6-Acetyl-1-(4-bromobenzyl)-N-[2-(2-hydroxyethoxy)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide (4g) 1,4-dihydroquinoline, 4-oxo, 4-bromobenzyl, hydroxyethoxyethyl Acetyl (C3), bromobenzyl, polar side chain Cytotoxicity, trypanocidal activity
4-(4-Bromophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide (B2) Tetrahydroquinoline, 4-bromophenyl, thiazole Bromophenyl (C4), thiazole Not explicitly reported
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone-quinoline hybrid, bromobenzyl, acetamide Bromobenzyl, indolinone Values listed (e.g., 5.411, 57) – likely IC50
Key Observations:

Core Saturation: The target compound’s octahydroquinoline core confers higher saturation than the dihydroquinoline in 4g or the tetrahydroquinoline in B2 . Increased saturation may enhance conformational rigidity and metabolic stability.

Substituent Diversity: The dihydroindenyl group in the target compound is unique compared to the bromobenzyl (4g, ), bromophenyl (B2, ), or indolinone ( ) groups in analogues. This substituent’s bicyclic structure may improve binding to aromatic-rich enzyme pockets. 4g’s hydroxyethoxyethyl side chain enhances hydrophilicity, contrasting with the target’s lipophilic indenyl group .

Bromine Positioning : Bromine at C6 in the target compound vs. C4 in B2 or benzyl positions in 4g may alter electronic effects and steric hindrance at binding sites.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step routes, typically starting with brominated quinoline precursors and indene-derived amines. Critical steps include:

  • Amide coupling : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF with triethylamine (TEA) as a base to ensure efficient coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve reaction yields, while temperature control (0°C to room temperature) minimizes side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

  • NMR : 1H/13C NMR in DMSO-d6 or CDCl3 resolves stereochemistry and confirms substituent positions (e.g., bromo and oxo groups) .
  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 123 K) provides bond lengths/angles and validates octahydroquinoline ring conformation .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for biological targets?

Contradictions may arise from assay conditions or target flexibility. Methodological solutions include:

  • Orthogonal assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate thermodynamic and kinetic binding parameters .
  • Structural analysis : Co-crystallization with target proteins (e.g., kinases or GPCRs) identifies critical binding motifs (e.g., indenyl interactions with hydrophobic pockets) .
  • Buffer optimization : Test binding in physiologically relevant buffers (e.g., 1% DMSO, 150 mM NaCl) to mimic in vivo conditions .

Q. What strategies guide structure-activity relationship (SAR) studies to enhance selectivity?

  • Bioisosteric replacement : Substitute the bromine atom with electron-withdrawing groups (e.g., CF3) to modulate target engagement .
  • Scaffold modulation : Modify the octahydroquinoline ring saturation (e.g., introduce double bonds) to alter conformational flexibility and selectivity .
  • Computational docking : Use molecular dynamics simulations (e.g., Schrödinger Suite) to predict interactions with off-target proteins and refine substituent design .

Q. How can researchers optimize reaction conditions for the amide coupling step?

Key parameters include:

  • Coupling reagent : HBTU outperforms EDCI/HOBt in yield (85% vs. 72%) for sterically hindered amines .
  • Base selection : TEA (3.3 equivalents) minimizes racemization compared to DIPEA .
  • Temperature : Slow addition of reagents at 0°C reduces exothermic side reactions .

Methodological Notes

  • Contradiction resolution : Always validate conflicting bioactivity data using orthogonal assays (e.g., fluorescence polarization + SPR) .
  • Stereochemical analysis : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test their individual bioactivities .

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